molecular formula C16H20N6O2 B5526379 2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide

2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide

Cat. No. B5526379
M. Wt: 328.37 g/mol
InChI Key: ULZDJPYNTVGZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related 1,2,3-triazole compounds often involves copper-catalyzed azide-alkyne cycloaddition reactions, a method that provides access to a wide variety of triazole derivatives with significant precision in functional group introduction. For compounds with similar structures, the synthesis may involve stepwise constructions starting from piperidine derivatives, coupled through intermediates bearing the requisite functional groups for triazole formation.

Molecular Structure Analysis

The crystal structure of similar triazole compounds has been determined using X-ray diffraction techniques, revealing details about the molecular geometry, bond lengths, and angles critical for understanding the compound's chemical behavior. The presence of the triazole ring contributes to the compound's planarity and influences its stacking interactions in the solid state.

Chemical Reactions and Properties

Compounds in this category participate in reactions characteristic of triazoles, such as nucleophilic substitution reactions, which can be leveraged to introduce various substituents. The triazole moiety's presence also impacts the compound's reactivity towards electrophiles and nucleophiles, given its ability to act as a ligand in coordination complexes.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility in various solvents, and crystallinity, are influenced by the substitution pattern on the triazole ring and the nature of the substituents. The compound's lipophilicity, a critical parameter for its pharmacokinetic profile, can be inferred from related structures.

Chemical Properties Analysis

Chemical properties such as acidity/basicity, reactivity towards acids/bases, and stability under different conditions can be extrapolated from known behaviors of similar triazole compounds. The electronic characteristics of the triazole ring and adjacent functional groups significantly impact these properties.

Scientific Research Applications

Novel Inhibitors Development

Research has identified compounds with structural similarities to 2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide as potent inhibitors for various biological targets. For example, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors have been discovered as effective against soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle and phenyl group substitution for high potency and selectivity (R. K. Thalji et al., 2013). This exemplifies the utility of such structures in developing therapeutic agents by enhancing oral exposure and reducing clearance.

Antimicrobial Activity

Compounds incorporating the core structure of 2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide have shown promising antimicrobial activities. Studies on derivatives like 1,4-disubstituted 1,2,3-triazole have demonstrated moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017). These findings suggest the potential of such compounds in addressing antimicrobial resistance by targeting different microbial pathogens.

Chemical Synthesis and Reactions

The chemical behavior of triazole derivatives, including those similar to the compound , has been extensively studied. For instance, the Mannich reaction involving 2-thioxonicotinamide derivatives led to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of triazole derivatives in organic synthesis (V. Dotsenko et al., 2012). Such research underpins the development of new synthetic routes and the exploration of novel chemical transformations.

Anticancer and Anti-inflammatory Activities

Emerging studies have also highlighted the anticancer and anti-inflammatory potentials of triazole derivatives. For instance, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic promise of such structures in treating cancer and inflammation-related conditions (A. Rahmouni et al., 2016).

Future Directions

Given the presence of a piperidine moiety, which is common in many pharmaceuticals , this compound could be of interest in drug discovery and development. Further studies would be needed to explore its potential uses.

properties

IUPAC Name

2-phenyl-5-[(2-piperidin-1-ylacetyl)amino]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c17-15(24)14-16(18-13(23)11-21-9-5-2-6-10-21)20-22(19-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,17,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDJPYNTVGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide

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